molecular formula C12H17N3O2 B3036588 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide CAS No. 37519-72-5

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B3036588
CAS No.: 37519-72-5
M. Wt: 235.28 g/mol
InChI Key: NCPCJQGNKQRLNT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxy groups and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to introduce the carboximidamide group. One common method involves the use of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) as a starting material, which reacts with aliphatic nitro compounds in polyphosphoric acid (PPA) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups and the carboximidamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. For instance, its sulfonamide derivatives inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition is crucial in managing conditions like epilepsy and glaucoma.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution and other reactions makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPCJQGNKQRLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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